molecular formula C18H19N5O B4462177 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

Cat. No.: B4462177
M. Wt: 321.4 g/mol
InChI Key: DHCMJHUKTPJXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is a heterocyclic compound featuring three key moieties:

  • Morpholine: A six-membered saturated ring containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug design.
  • Pyrimidine: A nitrogen-containing aromatic ring, often involved in hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

4-[4-(3-methyl-1-phenylpyrazol-4-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-16(13-23(21-14)15-5-3-2-4-6-15)17-7-8-19-18(20-17)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCMJHUKTPJXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC(=NC=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with appropriate reagents . The pyrimidine ring is then constructed via cyclization reactions involving suitable intermediates. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring’s phenyl group and pyrimidine ring offer sites for electrophilic substitution.
Key Reactions:

  • Nitration : The phenyl group may undergo nitration under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives. Positional selectivity depends on substituent directing effects.

  • Sulfonation : Concentrated sulfuric acid can introduce sulfonic acid groups to the phenyl ring at elevated temperatures.

Example :

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄, 0–5°C4-[4-(3-Methyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

Oxidation Reactions

The 3-methyl group on the pyrazole ring is susceptible to oxidation.
Key Reactions:

  • Methyl → Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄ in acidic or basic media) convert the methyl group to a carboxylic acid.

Example :

Reaction TypeReagents/ConditionsProductReference
OxidationKMnO₄, H₂SO₄, Δ4-[4-(3-Carboxy-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring’s electron-deficient nature allows NAS at activated positions.
Key Reactions:

  • Halogenation : Chlorination or bromination may occur at the pyrimidine’s C5 position using POCl₃/PCl₃ or Br₂/FeBr₃.

  • Amination : Reaction with ammonia or amines under catalytic conditions introduces amino groups.

Example :

Reaction TypeReagents/ConditionsProductReference
ChlorinationPOCl₃, Δ4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-5-chloro-2-pyrimidinyl]morpholine ,

Reduction Reactions

Selective reduction of the pyrimidine ring is feasible under controlled conditions.
Key Reactions:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyrimidine to a dihydro derivative.

Example :

Reaction TypeReagents/ConditionsProductReference
ReductionH₂, Pd/C, EtOH4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,2-dihydropyrimidin-2-yl]morpholine

Acid/Base-Mediated Transformations

The morpholine oxygen can participate in acid-catalyzed reactions.
Key Reactions:

  • Ring-Opening : Concentrated HBr or HI cleaves the morpholine ring, yielding secondary amines.

Example :

Reaction TypeReagents/ConditionsProductReference
Ring-Opening48% HBr, reflux4-(4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl)aminoethanol

Cross-Coupling Reactions

The pyrimidine or pyrazole rings may engage in Suzuki or Buchwald-Hartwig couplings.
Key Reactions:

  • Suzuki Coupling : Aryl boronic acids couple at halogenated pyrimidine positions using Pd catalysts.

Example :

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF4-[5-(4-Methoxyphenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

Biological Activity and Functionalization

Derivatives of this compound are explored for pharmacological applications. For example:

  • Anticancer Activity : Pyrazole-pyrimidine hybrids induce apoptosis via p53 activation .

  • Enzyme Inhibition : Morpholine-containing analogs act as kinase inhibitors .

Scientific Research Applications

Introduction to 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

The compound 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is a synthetic organic molecule that has garnered attention in various fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its scientific research applications, focusing on its pharmacological properties, synthetic methodologies, and case studies that highlight its utility.

Structure and Composition

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of approximately 318.41 g/mol. The structure features a morpholine ring connected to a pyrimidine and pyrazole moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, studies have shown that modifications on the pyrazole ring can enhance cytotoxic effects against various cancer cell lines. The incorporation of morpholine and pyrimidine groups may further improve these properties by modifying the compound's interaction with biological targets.

Antidiabetic Effects

Some studies have reported that compounds similar to 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. This is particularly relevant for developing new therapies for Type 2 diabetes.

Antioxidant Activity

The antioxidant capabilities of this compound have been explored, suggesting potential applications in preventing oxidative stress-related diseases. The presence of the pyrazole moiety is often linked to enhanced free radical scavenging abilities.

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly techniques for synthesizing pyrazole derivatives. For instance, ultrasonic irradiation and microwave-assisted synthesis have been reported to yield higher purity compounds with reduced reaction times.

Case Studies

A notable case study involved the synthesis of a series of pyrazolone derivatives that demonstrated significant biological activities. Researchers utilized various catalysts and solvents to optimize yields and selectivity, showcasing the versatility of such compounds in drug discovery.

Compound Activity Reference
4-PyrazolonesAnticancerGupta et al., IJPSR, 2015
Pyrazolone DerivativesAntidiabeticResearchGate Study
Morpholine DerivativesAntioxidantLGC Standards

Drug Development Potential

The structural diversity offered by the combination of morpholine, pyrimidine, and pyrazole rings opens avenues for developing novel therapeutic agents. Preclinical studies are essential for evaluating the efficacy and safety profiles of these compounds before moving into clinical trials.

Mechanism of Action

The mechanism of action of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reported Activity Synthesis Highlights Reference
Target Compound Morpholine-pyrimidine-pyrazole Not explicitly reported Likely condensation of pyrimidine intermediates with morpholine -
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine fused with pyrazolo-pyrimidine Not specified Vilsmeier–Haack formylation, cyclization with ammonium carbonate
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines Morpholine-methylamine linker, pyrimidine-pyrazole Antimicrobial Reflux with morpholine, formaldehyde, and ethanol
1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-benzimidazole Morpholine-pyrazolo-pyrimidine with benzimidazole-piperazine Not specified Reductive amination using sodium triacetoxyborohydride
4-[6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine Morpholine-thieno-pyrimidine with piperazine-sulfonyl Likely kinase inhibition Multi-step synthesis involving piperazine and sulfonylation

Key Observations :

  • The morpholine moiety is conserved across analogues, suggesting its role in improving pharmacokinetic properties.
  • Pyrimidine-pyrazole hybrids are prevalent in antimicrobial and kinase-targeting agents .
  • Substituents like thieno rings () or benzimidazole () modulate target selectivity and potency.

Physicochemical and Computational Analysis

Advanced computational tools referenced in the evidence provide avenues for deeper analysis:

  • Multiwfn : For electron density topology analysis to predict reactive sites .
  • AutoDock : To model binding affinities with biological targets (e.g., kinases or microbial enzymes) .
  • SHELX Programs : For crystallographic refinement to resolve structural ambiguities, as mischaracterization (e.g., ) can drastically alter activity .

Biological Activity

The compound 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4OC_{22}H_{26}N_4O with a molecular weight of approximately 362.5 g/mol. The structure consists of a morpholine ring substituted with a pyrimidine and a pyrazole moiety, which are known to enhance biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine. A notable study evaluated various pyrazole derivatives for their cytotoxic effects on colorectal carcinoma cells (RKO cell line). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values reaching as low as 6.2±0.6μM6.2\pm 0.6\,\mu M for the most potent compounds, suggesting a promising avenue for cancer treatment .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using the DPPH radical scavenging assay. Compounds derived from the pyrazole structure demonstrated strong radical scavenging abilities, outperforming ascorbic acid in some instances. This suggests that the compound may play a role in reducing oxidative stress, which is implicated in various diseases .

Anti-inflammatory Effects

Research indicates that pyrazolone derivatives possess significant anti-inflammatory properties. In vivo studies have shown that these compounds can inhibit inflammation effectively, with some derivatives exhibiting higher efficacy than standard anti-inflammatory drugs like indomethacin. For instance, one derivative showed 69.56%69.56\% inhibition in inflammation compared to 66.24%66.24\% for indomethacin .

The mechanisms underlying the biological activities of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine are multifaceted:

  • Apoptosis Induction : Studies have shown that certain derivatives can activate p53-mediated apoptosis pathways in cancer cells, leading to programmed cell death.
  • Autophagy Activation : Compounds may also stimulate autophagy as a survival mechanism in response to stressors, which could affect their overall efficacy against tumors .

Case Studies

  • Colorectal Cancer Study : A series of pyrazole derivatives were synthesized and tested against RKO cells. The study found that specific substitutions on the pyrazole ring significantly influenced cytotoxicity and apoptosis induction .
  • Anti-inflammatory Evaluation : In an experimental model, several new pyrazolone derivatives were tested for anti-inflammatory and analgesic activities. The results indicated promising anti-inflammatory effects with minimal gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Q. What are the optimized synthetic routes for 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound can be synthesized via a Mannich-type reaction involving pyrazole-pyrimidine precursors, morpholine, and formaldehyde under reflux in ethanol . Key parameters include:

  • Reaction Time: Extended reflux (10+ hours) ensures complete conversion.
  • Solvent Choice: Ethanol facilitates solubility and minimizes side reactions.
  • Purification: Crystallization from 95% ethanol yields high-purity products. For scale-up, vacuum distillation and ice quenching improve recovery .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substitution patterns on pyrazole, pyrimidine, and morpholine moieties .
  • FTIR: Identifies functional groups (e.g., C=N stretch in pyrimidine at ~1600 cm⁻¹) .
  • HPLC: Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What stability-indicating analytical methods are recommended for long-term storage studies?

Methodological Answer:

  • Accelerated Degradation Studies: Use HPLC under thermal (40–60°C) and photolytic conditions to identify degradation products .
  • Karl Fischer Titration: Quantifies hygroscopicity in morpholine-containing derivatives .

Q. What are the key considerations for evaluating the antimicrobial activity of this compound in vitro?

Methodological Answer:

  • Broth Microdilution Assay: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Control Groups: Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate assay conditions .

Q. What solvent systems and crystallization methods are optimal for post-synthesis purification?

Methodological Answer:

  • Ethanol-Water Systems: Ethanol (95%) achieves high recovery during crystallization due to moderate polarity .
  • Ice Quenching: Rapid cooling after solvent removal reduces amorphous byproduct formation .

Advanced Research Questions

Q. How can computational reaction path search methods guide the design of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Predict transition states and intermediates for substituent modifications (e.g., electron-withdrawing groups on pyrimidine) .
  • ICReDD Framework: Integrate computational predictions with high-throughput screening to prioritize derivatives with enhanced bioactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:

  • Cross-Study Validation: Replicate assays under standardized conditions (e.g., pH, temperature, bacterial strains) .
  • Metabolomic Profiling: Use LC-MS to identify metabolite interference in conflicting datasets .

Q. How do structural modifications at the pyrazole and morpholine moieties influence pharmacokinetic properties?

Methodological Answer:

  • SAR Studies: Introduce methyl groups at pyrazole-C3 to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Molecular Dynamics Simulations: Model interactions with cytochrome P450 enzymes to predict metabolic stability .

Q. How can transition state analysis elucidate unexpected reaction byproducts during synthesis?

Methodological Answer:

  • Transition State Mapping: Use Gaussian-09 to identify competing pathways (e.g., formaldehyde over-alkylation) .
  • Byproduct Isolation: Employ preparative TLC or column chromatography to isolate and characterize minor products .

Q. What statistical frameworks are appropriate for analyzing dose-response discrepancies in bioactivity datasets?

Methodological Answer:

  • Nonlinear Regression Models: Fit dose-response curves using GraphPad Prism (Hill equation) to quantify EC50 variability .
  • ANOVA with Tukey’s Test: Compare mean activity across substituent groups (e.g., aryl vs. alkyl substitutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.